molecular formula C6H6N4O B13145260 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one

7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one

Cat. No.: B13145260
M. Wt: 150.14 g/mol
InChI Key: HKBKQEOSUUMRCX-UHFFFAOYSA-N
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Description

7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is characterized by its fused imidazo-pyrimidine ring structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of appropriate aldehydes with amines and isocyanides under acidic or basic conditions to form the imidazo-pyrimidine core . Another approach involves the cyclization of preformed intermediates through tandem reactions and carbon-nitrogen bond formation .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the imidazo-pyrimidine core .

Mechanism of Action

The mechanism of action of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with nucleic acids and proteins, affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

7-amino-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11)

InChI Key

HKBKQEOSUUMRCX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)N

Origin of Product

United States

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